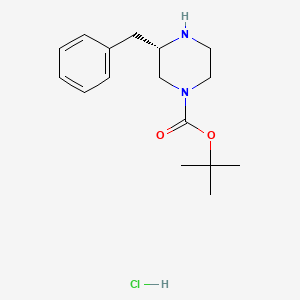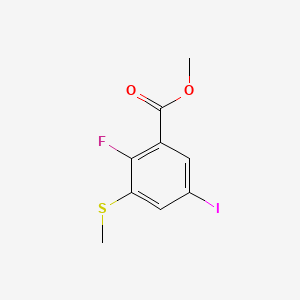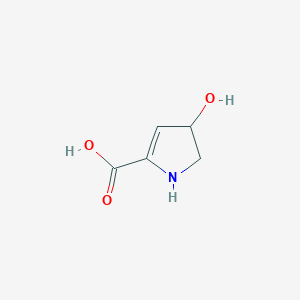![molecular formula C7H6BrNO2 B14025182 3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
3-Bromo-2-[(hydroxyimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyimino group, and a phenol group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol typically involves the bromination of 2-hydroxybenzaldehyde followed by the formation of the oxime. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of hydroxylamine hydrochloride to form the oxime .
Industrial Production Methods
While specific industrial production methods for 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-nitrophenol
- 3-bromo-4-hydroxybenzaldehyde
- 2-bromo-5-hydroxybenzaldehyde
Uniqueness
3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol is unique due to the presence of both a bromine atom and an oxime group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
3-bromo-2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4- |
Clave InChI |
OABDBPDARGYMOQ-WTKPLQERSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)/C=N\O)O |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


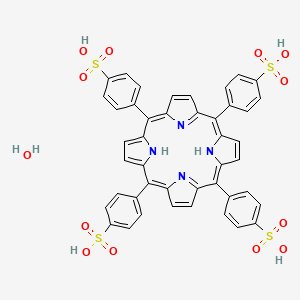
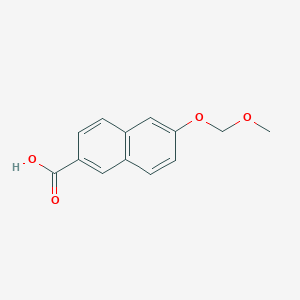
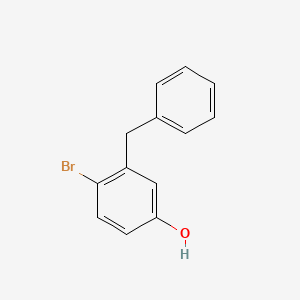
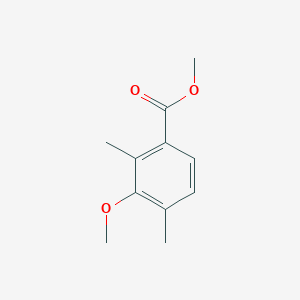
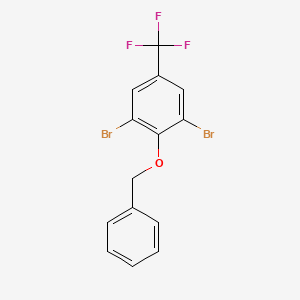
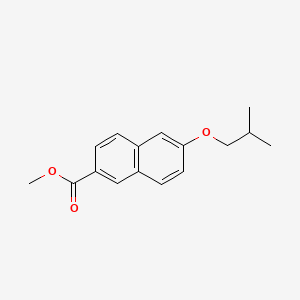
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
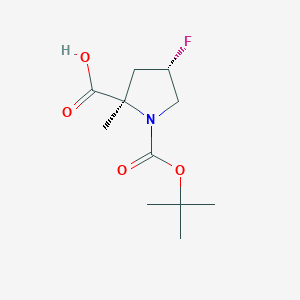
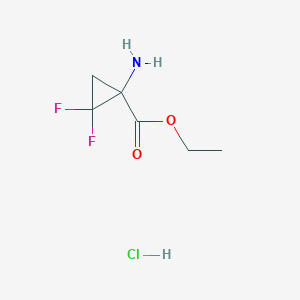
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
